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molecular formula C7H5BrN2 B110520 6-bromo-1H-indazole CAS No. 79762-54-2

6-bromo-1H-indazole

Cat. No. B110520
M. Wt: 197.03 g/mol
InChI Key: WMKDUJVLNZANRN-UHFFFAOYSA-N
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Patent
US08084479B2

Procedure details

To a 100 mL round-bottomed flask was added hydrazine (30 mL, 832 mmol) and 4-bromo-2-fluorobenzaldehyde (4.69 g, 23 mmol). The solution was stirred at 125° C. for 3 hours. After cooling to ambient temperature, the solution was concentrated under reduced pressure. The solution was quenched by pouring it into a mixture of ice water (100 mL), and then extracting with EtOAc (3×100 mL). The organic layers were combined, dried over sodium sulfate, and filtered. The solution was evaporated to dryness, and adsorbed onto silica gel. The crude product was purified using column chromatography through a Redi-Sep® pre-packed silica gel column (40 g), eluting with a gradient of 0% to 100% EtOAc in hexanes, to provide 6-bromo-1H-indazole (4.6 g, 18 mmol, 76% yield). LCMS (M+H) 197.9 calc. for C7H5BrN2 197.0, 1H NMR (400 MHz, CD3OD): δ ppm 8.03 (s, 1H), 7.67-7.72 (2H, m), 7.24-7.26 (m, 1H).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
4.69 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][NH2:2].[Br:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[C:6](F)[CH:5]=1>>[Br:3][C:4]1[CH:5]=[C:6]2[C:7]([CH:8]=[N:1][NH:2]2)=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
NN
Name
Quantity
4.69 g
Type
reactant
Smiles
BrC1=CC(=C(C=O)C=C1)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 125° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solution was quenched
ADDITION
Type
ADDITION
Details
by pouring it
ADDITION
Type
ADDITION
Details
into a mixture of ice water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracting with EtOAc (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product was purified
WASH
Type
WASH
Details
eluting with a gradient of 0% to 100% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC=C2C=NNC2=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18 mmol
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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